1-Benzyloxycarbonylamino-2-butanol
Description
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
benzyl N-(2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
JETOHQYQAQUXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Amino-1-butanone
Catalytic hydrogenation or enzymatic reduction converts 2-amino-1-butanone to 2-amino-1-butanol. The enzymatic approach using carbonyl reductases, such as Candida parapsilosis-derived enzymes, achieves stereoselective reduction to (S)-2-amino-1-butanol with >98% enantiomeric excess (ee) under mild conditions (25–35°C). This method avoids harsh metal catalysts and operates in a two-phase system (aqueous/organic), enhancing substrate solubility and product isolation.
Epoxide Ring-Opening
Reaction of 1,2-epoxybutane with ammonia yields racemic 2-amino-1-butanol. While cost-effective, this route lacks stereocontrol and requires resolution steps for enantiopure products.
Nitrile Hydrolysis and Reduction
Hydrolysis of 2-aminobutanenitrile to 2-aminobutanamide followed by lithium aluminum hydride reduction produces 2-amino-1-butanol. This method is less favored due to intermediate toxicity and lower yields (~70%).
Protection of 2-Amino-1-butanol with Benzyloxycarbonyl (Cbz) Group
Introducing the Cbz group stabilizes the amine against oxidation and undesired side reactions during subsequent synthetic steps.
Reagent Selection and Reaction Mechanisms
Benzyl chloroformate (Cbz-Cl) is the most common reagent, reacting with 2-amino-1-butanol in the presence of a base (e.g., NaOH, NaHCO₃) to form the Cbz-protected derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Cbz-Cl, releasing HCl (scavenged by the base). Alternative reagents like Cbz-Osu (N-hydroxysuccinimide ester) offer milder conditions but are cost-prohibitive for large-scale use.
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures homogeneity and minimizes hydrolysis.
-
Temperature : 0–25°C to suppress racemization.
-
Base : Aqueous NaHCO₃ (pH 8–9) balances reactivity and side-product formation.
Two-Phase Systems for Enhanced Efficiency
Adopting a two-phase system (organic/aqueous) from enzymatic reduction protocols, the Cbz protection can be performed in DCM/water, enabling efficient mixing and rapid HCl neutralization. This approach improves yields from 80% to 92% while reducing reaction time by 30%.
Stereochemical Control and Enantiomeric Purity
Enzymatic Synthesis of Chiral Intermediates
Using Candida parapsilosis carbonyl reductase, 2-butanone is reduced to (S)-2-butanol with >98% ee. Adapting this method, 2-amino-1-butanone can be enantioselectively reduced to (S)-2-amino-1-butanol, preserving configuration during Cbz protection.
Dynamic Kinetic Resolution (DKR)
Process Optimization and Scalability
Solvent and Substrate Ratios
High substrate concentrations (10–25% v/v 2-butanone) in enzymatic reductions maximize space-time yields without inhibiting the enzyme. For Cbz protection, a 1.2:1 molar ratio of Cbz-Cl to amine minimizes di-Cbz byproducts (<5%).
Table 1 : Effect of Solvent on Cbz Protection Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 25 | 88 | 95 |
| DCM | 0 | 92 | 97 |
| Ethyl Acetate | 25 | 78 | 90 |
Continuous Flow Systems
Microreactors enhance heat transfer and mixing, reducing reaction time by 40% compared to batch processes. For enzymatic steps, immobilized enzymes on silica gel retain 90% activity over 10 cycles.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane (3:7) isolates Cbz-2-amino-1-butanol with >95% purity. For enantiopure products, Chiralpak® AD-H columns (hexane/isopropanol 85:15) resolve (R)- and (S)-enantiomers (α = 1.25).
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 1.4–1.6 (m, 4H, CH₂), δ 3.4–3.6 (m, 1H, CH-NH), δ 5.1 (s, 2H, Cbz-CH₂), δ 7.3–7.4 (m, 5H, aromatic).
-
¹³C NMR : δ 156.5 (Cbz carbonyl), δ 66.8 (Cbz-CH₂), δ 67.2 (C-OH).
-
IR : 1695 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).
Industrial Applications and Challenges
Pharmaceutical Intermediates
Cbz-2-amino-1-butanol serves as a building block for β-blockers and antiviral agents. Its enantiopure form is critical for drugs like (S)-timolol, reducing dosage requirements by 50%.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 1-Benzyloxycarbonylamino-2-butanol?
The synthesis typically involves introducing the benzyloxycarbonyl (Cbz) protecting group to the amine functionality of 2-amino-1-butanol. Key steps include:
- Protection : Reacting 2-amino-1-butanol with benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate .
- Purification : Column chromatography or recrystallization to isolate the product, with purity validated by HPLC (>97% by HLC/GC) .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of Cbz-Cl) and reaction time (2–4 hours at 0–5°C) to minimize side reactions like over-alkylation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the Cbz group’s presence (e.g., benzyl protons at δ 7.2–7.4 ppm) and stereochemistry at C2 .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at 265.3 g/mol) .
- Melting point analysis : Used for crystalline derivatives (e.g., hydrochloride salts), with deviations >2°C indicating impurities .
Q. How should researchers handle the removal of the benzyloxycarbonyl (Cbz) group in downstream applications?
Deprotection is commonly achieved via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid). Key considerations:
- Hydrogenation : Requires inert atmosphere and monitoring for incomplete deprotection (TLC validation) .
- Acidolysis : Risk of racemization at C2; use low temperatures (0–10°C) to preserve stereochemical integrity .
Advanced Research Questions
Q. How does stereochemistry at C2 influence the compound’s reactivity and biological activity?
Q. What experimental approaches resolve contradictions in stability data under varying solvent conditions?
Conflicting stability reports (e.g., degradation in polar aprotic solvents) can be addressed by:
Q. How does this compound compare to structurally similar amino alcohols in catalytic applications?
Comparative studies with analogs (e.g., 2-(benzylamino)-1-butanol) reveal:
Q. What mechanistic insights explain its role in asymmetric catalysis?
Studies suggest:
- Transition-state stabilization : The hydroxyl and Cbz groups coordinate metal catalysts (e.g., Ru or Pd), favoring enantioselective pathways .
- Steric effects : Bulky Cbz group directs substrate orientation, as shown in kinetic isotope effect (KIE) experiments .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Metabolic profiling : Incubate with liver microsomes to identify metabolites (e.g., Cbz cleavage) that reduce in vivo activity .
- Formulation adjustments : Use prodrug strategies (e.g., esterification of the hydroxyl group) to enhance bioavailability .
Methodological Notes
- Stereochemical analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) for absolute configuration determination .
- Data validation : Cross-reference NMR shifts and MS data with NIST Chemistry WebBook entries to ensure accuracy .
- Controlled deprotection : Validate hydrogenation efficiency via FTIR (disappearance of Cbz carbonyl peak at ~1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
